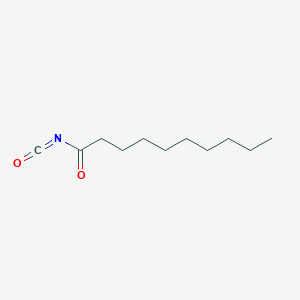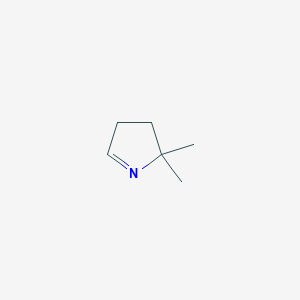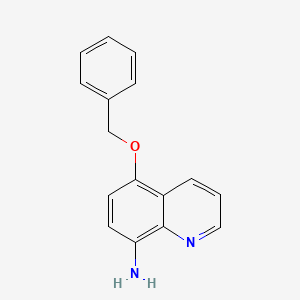![molecular formula C17H26N4O2 B8520596 tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8520596.png)
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the pyrimidinyl group and the spiro linkage makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide and carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate easy purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors for specific enzymes or receptors, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in polymer science and nanotechnology .
Wirkmechanismus
The mechanism of action of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The pyrimidinyl group can form hydrogen bonds with amino acid residues in proteins, while the spiro linkage provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
What sets tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate apart from similar compounds is the presence of the pyrimidinyl group. This group enhances its ability to interact with biological targets, making it more versatile for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H26N4O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-16(2,3)23-15(22)21-12-7-17(13-21)5-10-20(11-6-17)14-18-8-4-9-19-14/h4,8-9H,5-7,10-13H2,1-3H3 |
InChI-Schlüssel |
XDJHRHQKZIPYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-Amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-amine](/img/structure/B8520515.png)


![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-isoleucyl-L-prolinamide](/img/structure/B8520534.png)



![6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B8520566.png)



![1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B8520584.png)

